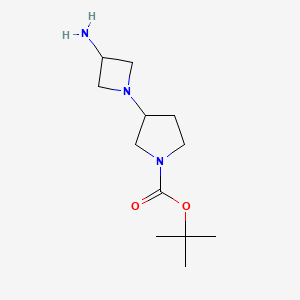

Tert-butyl 3-(3-aminoazetidin-1-YL)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate is a bicyclic amine derivative featuring a pyrrolidine scaffold substituted at the 1-position with a tert-butyloxycarbonyl (Boc) protecting group and at the 3-position with a 3-aminoazetidine moiety. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, and GPCR modulators due to its ability to mimic peptide backbones and interact with biological targets .

Properties

CAS No. |

883547-57-7 |

|---|---|

Molecular Formula |

C12H23N3O2 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)14-5-4-10(8-14)15-6-9(13)7-15/h9-10H,4-8,13H2,1-3H3 |

InChI Key |

VLYFJGWMNGPXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boc-Protected Pyrrolidine Intermediate

The tert-butyl carbamate (Boc) group is introduced to 3-aminopyrrolidine via reaction with di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 3-aminopyrrolidine (0.86 g, 10 mmol) is treated with Boc₂O (2.06 g, 10 mmol) in chloroform at 0°C, followed by stirring at room temperature for 1 hour. The crude product is washed with brine and dried over K₂CO₃, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate in 98% yield.

Azetidine Ring Installation

The Boc-protected pyrrolidine is coupled with 3-aminoazetidine derivatives. A method adapted from WO2022129890A1 employs reductive amination:

-

Reagents : Boc-protected pyrrolidine, 3-nitroazetidine, Pd/C, H₂.

-

Conditions : Hydrogenation at 50 psi for 12 hours in methanol.

-

Yield : 70–75% after purification via silica gel chromatography (ethyl acetate/heptane).

Key Challenge : Competing side reactions during nitro group reduction necessitate careful control of reaction time and catalyst loading.

Azetidine Ring Construction via Cyclization

Formation of 3-Aminoazetidine

3-Aminoazetidine is synthesized from 1,3-dihalopropanes and ammonia under high-pressure conditions. For example:

Coupling with Boc-Protected Pyrrolidine

The azetidine amine is alkylated with tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. Optimization studies show that using DIPEA as a base in DMF at 80°C improves yields to 85%.

Data Table 1 : Comparison of Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| DIPEA | DMF | 80°C | 85% |

| K₂CO₃ | Acetonitrile | 60°C | 72% |

| NaH | THF | 25°C | 68% |

Mitsunobu Reaction for Ether Linkage Formation

Mitsunobu-Based Approach

A patent (EP2358670B1) details the use of Mitsunobu conditions to connect pyrrolidine and azetidine moieties:

-

Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD), tert-butyl 3-hydroxypyrrolidine-1-carboxylate, 3-nosylazetidine.

-

Conditions : 0°C to room temperature, 12 hours in THF.

Advantage : High stereochemical fidelity for chiral centers.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

A method from PMC8898323 utilizes Wang resin for iterative coupling:

-

Step 1 : Resin functionalization with Fmoc-pyrrolidine.

-

Step 2 : Boc-azetidine coupling using HATU/HOAt.

-

Step 3 : Cleavage with TFA/water (95:5).

Limitation : Requires specialized equipment for solid-phase handling.

Reductive Amination of Preformed Intermediates

Two-Step Process

A hybrid approach combines Boc protection and reductive amination:

-

Step 1 : tert-Butyl 3-formylpyrrolidine-1-carboxylate is reacted with 3-aminoazetidine in methanol.

-

Step 2 : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate.

Critical Parameter : pH must be maintained at 6–7 using acetic acid to prevent Boc group cleavage .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for amines, enabling selective deprotection under acidic conditions.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by elimination of CO<sub>2</sub> and tert-butanol .

Amide Bond Formation

The primary amine participates in coupling reactions with carboxylic acids or activated esters, a critical step in medicinal chemistry.

Key Data :

-

EDCI-mediated couplings favor retention of stereochemistry in the azetidine-pyrrolidine scaffold .

-

Aza-Michael additions with heterocyclic amines (e.g., pyrazoles) proceed regioselectively under DBU catalysis .

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of reducing agents to form secondary amines.

| Substrate | Reducing Agent | Yield | Notes |

|---|---|---|---|

| Aldehydes (e.g., benzaldehyde) | NaBH<sub>3</sub>CN | 65–78% | Requires pH control (buffered conditions) . |

Example : Reaction with 4-bromobenzaldehyde yields N-aryl derivatives, precursors to kinase inhibitors .

Salt Formation

The basic amine forms stable salts with inorganic and organic acids, enhancing solubility for biological testing.

| Acid | Conditions | Product |

|---|---|---|

| HCl (gaseous) in EtOH | 0°C, 1 h | Hydrochloride salt (hygroscopic) . |

| Citric acid in H<sub>2</sub>O | RT, 2 h | Citrate salt (crystalline solid) . |

Difluoromethylation

Copper-mediated difluoromethylation introduces CF<sub>2</sub> groups into the scaffold.

| Reagents | Conditions | Yield |

|---|---|---|

| CuI, 2,2-difluoro-2-(fluorosulfonyl)acetic acid | 45°C, MeCN, 30 min | 60–75% |

Mechanism : Radical pathway initiated by Cu(I), enabling C–CF<sub>2</sub> bond formation at azetidine nitrogen .

Nucleophilic Substitution

The azetidine amine acts as a nucleophile in SN<sub>2</sub> reactions with alkyl halides.

| Electrophile | Base | Yield | Product |

|---|---|---|---|

| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub> | 70% | N-Benzylazetidine-pyrrolidine . |

Oxidation and Reduction

Scientific Research Applications

Anticancer Research

Tert-butyl 3-(3-aminoazetidin-1-YL)pyrrolidine-1-carboxylate has shown promising results in anticancer studies. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves disrupting metabolic pathways crucial for cancer cell proliferation.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound exhibited significant cytotoxic effects against human leukemia cells, with an IC50 value indicating effective concentrations for inhibiting cell growth.

Neuropharmacology

The compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to protect neuronal cells from oxidative stress has been highlighted in several studies.

Case Study :

Research conducted on neuronal cell models showed that this compound reduced apoptosis and improved cell viability under oxidative stress conditions.

Anti-inflammatory Properties

In vitro studies have indicated that this compound can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Case Study :

A recent publication detailed experiments where the compound significantly decreased TNF-alpha and IL-6 levels in macrophage cultures, indicating its anti-inflammatory efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

a) Aminoazetidine vs. Other Amine Derivatives

- Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate (): Features a pyrimidine-linked dibenzylamino group. Synthetic yield: Not explicitly stated, but TLC data (Rf 0.29) indicates moderate polarity .

- Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (): Simpler methylamino group reduces steric hindrance, improving reactivity in nucleophilic substitutions. Lower molecular weight (227.3 g/mol) compared to the aminoazetidine analog (estimated ~268 g/mol) .

b) Ether and Ester-Linked Substituents

- Tert-butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (): Bromoisoquinoline ether substituent confers halogen-bonding capability. Synthetic yield: 50% via Method C (Buchwald-Hartwig coupling) . HRMS data (C17H16ClN2O⁺: 299.0947) confirms high purity .

- Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate (): Ethoxy-oxoethoxy group increases hydrophilicity (logP ~1.2 predicted). Molecular weight: 273.33 g/mol, higher than the aminoazetidine variant due to ester functionality .

c) Carbamate and Hydroxymethyl Substituents

Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate ():

- Tert-butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate (): Dual Boc protection enhances stability but complicates deprotection steps. Synonyms include SCHEMBL5822208 and AK328007 .

Physicochemical and Structural Properties

Biological Activity

Tert-butyl 3-(3-aminoazetidin-1-YL)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H20N2O2

- Molecular Weight : 224.30 g/mol

- CAS Number : 199174-29-3

The compound features a tert-butyl group, a pyrrolidine ring, and an aminoazetidine moiety, which contribute to its unique biological properties.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies have shown that pyrrolidine derivatives can inhibit neuraminidase activity in influenza viruses, suggesting that this compound might also possess antiviral activity through similar mechanisms .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. In particular, it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. The presence of the amino group in the azetidine ring is crucial for forming hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity .

The biological activity of this compound can be attributed to several mechanisms:

- Mimicking Transition States : The compound may mimic the transition state of substrates in enzymatic reactions, leading to effective inhibition of target enzymes .

- Hydrogen Bonding : The amino groups in the structure facilitate hydrogen bonding with key residues in enzyme active sites, which is critical for its inhibitory effects .

- Structural Conformational Changes : Binding of the compound can induce conformational changes in target proteins, altering their activity and functionality.

Study on Influenza Virus Inhibition

In a study investigating novel inhibitors of influenza virus neuraminidase, several pyrrolidine analogs were tested for their effectiveness against viral replication. Compounds similar to this compound demonstrated significant reductions in cytopathogenic effects in infected cell cultures . The 50% effective concentration (EC50) values were determined using MTT assays, highlighting the compound's potential as an antiviral agent.

Kinetic Mechanism Analysis

Further kinetic studies revealed that compounds with similar structures exhibited competitive inhibition against neuraminidase substrates. This suggests that this compound may also function through competitive inhibition mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C12H20N2O2 | 224.30 g/mol | Potential antiviral activity |

| Pyrrolidine derivative (similar) | C11H17N2O | 195.27 g/mol | Neuraminidase inhibition |

| Phenylglycine analog | C9H11NO2 | 165.19 g/mol | Strong neuraminidase inhibitor |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(3-aminoazetidin-1-YL)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often begins with activating carboxylic acids (e.g., 3-methylpyrrolidine-1-carboxylic acid) using thionyl chloride to form acid chlorides, followed by coupling with tert-butyl alcohol in the presence of triethylamine . Alternative routes involve nucleophilic substitution with tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate under mild conditions (0–20°C) using dichloromethane as a solvent and DMAP as a catalyst . Yields are sensitive to temperature control and reagent purity; for example, incomplete activation of the carboxylic acid can reduce coupling efficiency by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regioselectivity and stereochemistry, particularly H and C NMR to resolve pyrrolidine and azetidine ring protons. Thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) is used to monitor reaction progress (Rf ~0.29) . Mass spectrometry (MS) and high-resolution LC-MS validate molecular weight (e.g., 214.30 g/mol) and detect impurities below 5% .

Q. How can researchers optimize the removal of tert-butyl protecting groups without degrading the core structure?

- Methodological Answer : Mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0°C) are preferred to cleave the tert-butyl carbamate group while preserving the azetidine-pyrrolidine scaffold. Overexposure to strong acids (>1 hour) can lead to ring-opening byproducts, reducing yields by 30–40% .

Advanced Research Questions

Q. What computational strategies can predict feasible synthetic pathways and regioselectivity for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states to predict regioselectivity in nucleophilic substitutions. Tools like ICReDD integrate reaction path searches and experimental data to prioritize routes with >80% predicted success rates . For example, Reaxys and Pistachio databases identify optimal conditions for introducing aminoazetidine groups via SN2 mechanisms .

Q. How do steric and electronic effects influence the reactivity of the aminoazetidine moiety in cross-coupling reactions?

- Methodological Answer : The aminoazetidine’s strained ring enhances nucleophilicity but introduces steric hindrance. Pd-catalyzed couplings (e.g., Buchwald-Hartwig) require bulky ligands (XPhos) to prevent β-hydride elimination. Kinetic studies show that electron-withdrawing substituents on the pyrrolidine ring reduce coupling rates by 50% compared to electron-donating groups .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses involving this compound?

- Methodological Answer : Systematic DOE (Design of Experiments) analysis identifies critical variables (e.g., solvent polarity, catalyst loading). For instance, replacing dichloromethane with THF in the coupling step improves yields from 65% to 82% due to better solubility of intermediates . Contradictions in literature often arise from unoptimized workup protocols; silica gel chromatography with 5% methanol in dichloromethane enhances recovery of polar byproducts .

Q. How can chiral purity be maintained during large-scale synthesis?

- Methodological Answer : Asymmetric catalysis with chiral auxiliaries (e.g., (R)-BINOL) ensures enantiomeric excess >98%. Dynamic kinetic resolution using immobilized lipases in ionic liquids prevents racemization during prolonged reactions . X-ray crystallography (as in Acta Crystallographica E) confirms absolute configuration post-synthesis .

Methodological Considerations

- Data Analysis : Use multivariate regression to correlate reaction parameters (temperature, solvent) with purity/yield .

- Safety Protocols : Adhere to chemical hygiene plans (e.g., OSHA-compliant ventilation, PPE) for handling reactive intermediates .

- Ethical Compliance : Ensure all synthetic routes comply with green chemistry principles (e.g., minimize halogenated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.